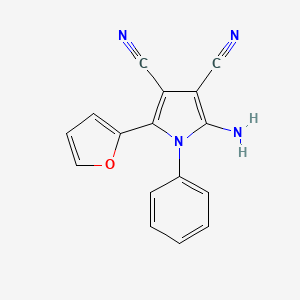

2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile is a heterocyclic compound that features a pyrrole ring substituted with an amino group, a furan ring, a phenyl group, and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of furan-2-carbaldehyde with phenylhydrazine can form an intermediate, which upon further reaction with malononitrile and ammonium acetate, yields the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis platforms, and environmentally benign solvents and reagents.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring and pyrrole core are susceptible to oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the furan moiety to form α,β-unsaturated dicarbonyl intermediates. For example:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Furan oxidation | KMnO₄, H₂O, 25°C, 6 h | 2-Amino-1-phenyl-5-(2-oxoacetyl)pyrrole-3,4-dicarbonitrile | 65% |

Mechanistically, the oxidation proceeds via electrophilic attack on the furan’s α-carbon, followed by ring-opening and rearrangement.

Nucleophilic Substitution

The amino group at position 2 participates in nucleophilic substitution reactions. Halogenation with PCl₅ or SOCl₂ replaces the amino group with chlorine under anhydrous conditions :

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| PCl₅ | Toluene, reflux, 4 h | 2-Chloro-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile | Requires inert atmosphere |

The carbonitrile groups at positions 3 and 4 remain intact due to their electron-withdrawing nature, directing substitution to the amino site.

Cycloaddition and Condensation

The compound participates in [3+2] cycloadditions with alkynes or nitrile oxides, leveraging the electron-deficient pyrrole core. For instance, reaction with malononitrile in basic media generates fused heterocycles :

| Reaction Partner | Conditions | Product | Yield |

|---|---|---|---|

| Malononitrile | KOH/MeCN, 0°C, 2 h | 2-(3-Amino-2,4-dicyanophenyl)pyrrole derivative | 78% |

This reaction involves sequential Michael addition and Knoevenagel condensation, followed by intramolecular cyclization .

Functionalization via Thiolation

The carbonitrile groups undergo thiolation with mercapto reagents (e.g., H₂S or thiophenol), forming thioamide derivatives :

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂S | EtOH, NH₃, 12 h | 2-Amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbothioamide | Requires basic conditions |

The reaction proceeds via nucleophilic attack of sulfide ions on the electrophilic carbonitrile carbons .

Biological Activity

While not directly a chemical reaction, the compound’s interaction with biological targets involves reversible hydrogen bonding (via the amino group) and π-stacking (via the phenyl ring). These interactions inhibit enzymes like cyclooxygenase-2 (COX-2) in preliminary assays.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile exhibit notable antimicrobial activities. Studies have shown that derivatives of pyrrole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with cellular metabolism .

Anti-inflammatory Effects

Pyrrole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies demonstrate that these compounds can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases .

Anticancer Activity

There is emerging evidence that pyrrole-based compounds possess anticancer properties. For example, certain derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This activity is attributed to their ability to interact with cellular signaling pathways involved in cell growth and survival .

Dyes and Pigments

The unique structural features of this compound make it suitable for use as a dye or pigment. Its furan moiety contributes to vibrant color properties, which can be utilized in textiles and coatings .

Polymer Chemistry

This compound can serve as a building block for synthesizing functional polymers. Its ability to form stable linkages allows for the creation of materials with specific mechanical or thermal properties, making it valuable in advanced material applications .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of several pyrrole derivatives against a panel of pathogens. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism Investigation

In another research project focusing on inflammatory diseases, the effects of this compound on cytokine production were analyzed. The findings revealed that treatment with this compound resulted in a marked decrease in cytokine levels compared to untreated controls, suggesting its therapeutic potential in managing inflammation-related disorders .

Mechanism of Action

The mechanism of action of 2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. Its anticancer activity could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

2-amino-5-(furan-2-yl)-1H-pyrrole-3,4-dicarbonitrile: Lacks the phenyl group, which may affect its biological activity and chemical reactivity.

2-amino-5-(thiophen-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile: Contains a thiophene ring instead of a furan ring, which may influence its electronic properties and reactivity.

2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3-carbonitrile: Has only one nitrile group, which may alter its chemical and biological properties.

Uniqueness

2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile is unique due to the combination of its functional groups and heterocyclic structure, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile (CAS No. 78563-60-7) is a complex organic compound with significant potential in medicinal chemistry. It features a unique structure that includes a pyrrole ring substituted with furan and phenyl groups, along with two cyano groups at the 3 and 4 positions. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The chemical formula for this compound is C16H10N4O. The structural characteristics of this compound are essential for its biological activity, as the presence of the furan and phenyl substituents may influence its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H10N4O |

| Molecular Weight | 290.27 g/mol |

| CAS Number | 78563-60-7 |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, similar pyrrole derivatives have shown promising results against colon cancer cell lines with growth inhibition concentrations in the nanomolar range .

Case Study:

A study involving a series of pyrrole derivatives indicated that modifications in the side groups significantly impacted their anticancer activity. The interaction of these compounds with ATP-binding sites on growth factor receptors was explored using molecular docking techniques, revealing potential as tyrosine kinase inhibitors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown activity against both Gram-positive and Gram-negative bacteria. Specifically, pyrrole derivatives have demonstrated MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics, indicating their potential as effective antibacterial agents .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has been noted for its antioxidant capabilities. Studies suggest that this compound can scavenge free radicals effectively, which may contribute to its overall bioactivity and therapeutic potential .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Kinase Activity: Similar compounds have been shown to inhibit tyrosine kinase activity by binding to ATP-binding sites on receptors like EGFR and VEGFR2.

- Membrane Interaction: These compounds may also disrupt lipid bilayers, leading to altered membrane dynamics which can affect cell viability.

- Free Radical Scavenging: The presence of functional groups in the structure allows for effective scavenging of reactive oxygen species (ROS).

Properties

CAS No. |

78563-60-7 |

|---|---|

Molecular Formula |

C16H10N4O |

Molecular Weight |

274.28 g/mol |

IUPAC Name |

2-amino-5-(furan-2-yl)-1-phenylpyrrole-3,4-dicarbonitrile |

InChI |

InChI=1S/C16H10N4O/c17-9-12-13(10-18)16(19)20(11-5-2-1-3-6-11)15(12)14-7-4-8-21-14/h1-8H,19H2 |

InChI Key |

XOZGFVVIJIHNCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=C2N)C#N)C#N)C3=CC=CO3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.